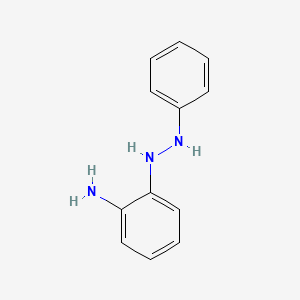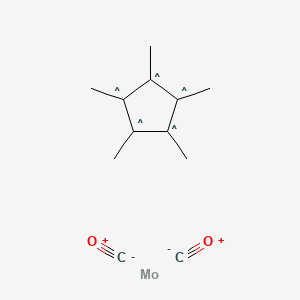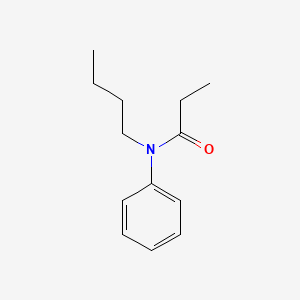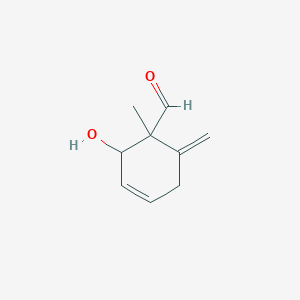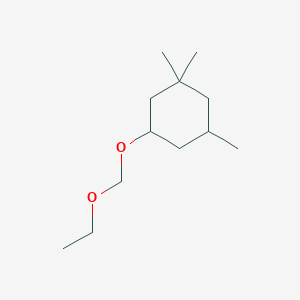
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of an ethoxymethoxy group and three methyl groups attached to the cyclohexane ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with ethoxymethoxy and methyl groups under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclohexane and facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include the use of catalysts, such as palladium or platinum, to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and reactant concentrations, are carefully controlled to achieve the desired product with high purity.
化学反应分析
Types of Reactions
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups onto the cyclohexane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol. Substitution reactions can result in the formation of various substituted cyclohexane derivatives.
科学研究应用
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the study of conformational analysis and stereochemistry.
Biology: In biological research, the compound can be used as a model system to study the interactions of cycloalkanes with biological membranes and proteins.
Industry: In the industrial sector, Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be used as a solvent or intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to undergo conformational changes and participate in chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
相似化合物的比较
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be compared with other similar compounds, such as other substituted cyclohexanes. Some similar compounds include:
Cyclohexane,1,1,3-trimethyl-: This compound has a similar structure but lacks the ethoxymethoxy group, resulting in different chemical properties and reactivity.
Cyclohexane,1,1,5-trimethyl-: This compound is similar but does not have the ethoxymethoxy group, affecting its chemical behavior.
Cyclohexane,3-(methoxymethoxy)-1,1,5-trimethyl-: This compound has a methoxymethoxy group instead of an ethoxymethoxy group, leading to variations in reactivity and applications.
属性
分子式 |
C12H24O2 |
|---|---|
分子量 |
200.32 g/mol |
IUPAC 名称 |
3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-5-13-9-14-11-6-10(2)7-12(3,4)8-11/h10-11H,5-9H2,1-4H3 |
InChI 键 |
UNLXQJFUEVOBIS-UHFFFAOYSA-N |
规范 SMILES |
CCOCOC1CC(CC(C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
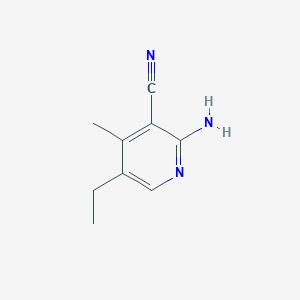
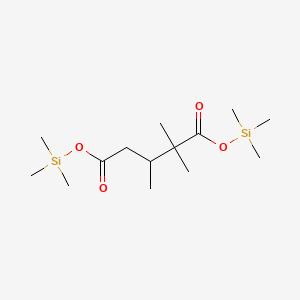
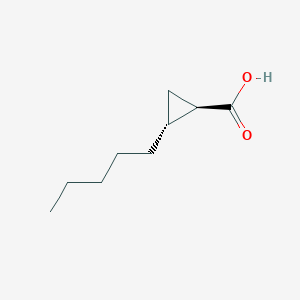
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
